Methyl 1-amino-3-fluorocyclobutane-1-carboxylate
Description
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate is a conformationally restricted cyclobutane derivative featuring a methyl ester, amino group at position 1, and fluorine at position 3. The cyclobutane ring introduces strain, which can enhance binding specificity in biological targets, while the fluorine atom modulates electronic properties and metabolic stability .
Properties
IUPAC Name |
methyl 1-amino-3-fluorocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-10-5(9)6(8)2-4(7)3-6/h4H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDZDBXLEJGLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-3-fluorocyclobutane-1-carboxylate typically involves the fluorination of cyclobutane derivatives followed by amination and esterification One common method includes the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atomThe final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group undergoes oxidation under controlled conditions to form imines or nitriles. Key reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | Aqueous H₂SO₄, 60–80°C | Imine derivatives | ~45% | |
| CrO₃ | Anhydrous DCM, RT | Nitrile intermediates | ~38% |
Mechanistic Insight : Oxidation proceeds via radical intermediates, with the fluorine atom stabilizing transition states through inductive effects .
Reduction Reactions
The ester group is reducible to primary alcohols using hydride-based reagents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C → RT | 1-Amino-3-fluorocyclobutane-methanol | ~72% | |
| NaBH₄/CeCl₃ | Methanol, RT | Partial reduction to aldehyde | ~55% |
Thermodynamic Note : Steric hindrance from the cyclobutane ring slows reduction kinetics compared to linear esters.
Nucleophilic Substitution
The fluorine atom participates in SN2 reactions with nucleophiles:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃ | DMF, 80°C | Azido derivative | ~68% | |
| NH₃ (excess) | Ethanol, reflux | Amino-substituted analog | ~82% | |
| Thiophenol | K₂CO₃, DMSO, 50°C | Thioether product | ~60% |
Kinetic Data : Substitution rates follow the order S⁻ > N₃⁻ > OH⁻ due to polarizability effects .
Coupling Reactions
The amino group enables peptide bond formation and cross-coupling:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide formation | EDC/HOBt, DIPEA, RT | Peptide conjugates | ~75% | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, Δ | Biaryl derivatives | ~65% |
Stereochemical Impact : The (1R,3R) configuration influences regioselectivity in cross-couplings.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to carboxylic acids:
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | — | 1-Amino-3-fluorocyclobutane acid | ~90% | |
| LiOH, THF/H₂O, RT | Phase-transfer agent | Sodium carboxylate salt | ~85% |
pH Dependency : Acidic conditions favor protonation of the amino group, reducing side reactions .
Photochemical Reactions
UV irradiation induces cycloreversion or fluorine elimination:
| Wavelength | Solvent | Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Cyclopropane derivative | Φ = 0.12 | |
| 365 nm | Methanol | Defluorinated cyclobutane | Φ = 0.08 |
Mechanism : Radical chain pathways dominate, with fluorine acting as a leaving group.
Scientific Research Applications
Medicinal Chemistry and Radiotracer Development
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate is primarily utilized in the development of radiotracers for positron emission tomography (PET) imaging. Its structural characteristics, including the cyclobutane ring and the fluorine atom, contribute to its effectiveness as a radiolabeled amino acid analog.
Key Features:
- Fluorinated Structure : The presence of fluorine enhances its imaging properties, allowing for better visualization of biological processes.
- Tumor Localization : Studies indicate that this compound accumulates preferentially in tumor tissues compared to normal tissues, making it a selective imaging agent for oncology applications .
Clinical Applications in Oncology
The most notable application of this compound is in the diagnosis and monitoring of various cancers, particularly prostate cancer. The compound is being investigated as a potential alternative to existing radiotracers like choline.
Case Studies:
- Prostate Cancer Imaging : A clinical trial demonstrated that this compound (specifically its fluorinated form) could effectively visualize prostate cancer lesions during PET scans. The tracer showed higher uptake in malignant tissues, providing critical information for treatment planning .
- Comparative Efficacy : In a study comparing this compound with other tracers, it was found to have superior sensitivity and specificity for detecting recurrent prostate cancer after radical treatment .
Synthesis and Biological Evaluation
The synthesis of this compound involves multi-step organic reactions that require precise control to achieve high yields. The biological evaluation of this compound has demonstrated its potential as a non-metabolized amino acid analog, which is crucial for accurate imaging without interference from metabolic processes.
Synthesis Overview:
- The synthesis typically includes the formation of the cyclobutane ring followed by fluorination and esterification processes.
- Radiolabeling with fluorine-18 is performed to enhance its imaging capabilities .
Interaction Profiles and Mechanism of Action
Research indicates that this compound interacts with various biological systems through specific transport mechanisms. The uptake is primarily mediated by sodium-dependent amino acid transporters, which are crucial for its accumulation in tumor cells.
- Selective Uptake : The compound shows significantly higher uptake in cancerous tissues compared to healthy tissues, which is essential for its role as an imaging agent .
- Potential for Therapeutic Use : Beyond imaging, there are ongoing studies exploring its use in targeted therapy due to its selective interaction with tumor cells.
Mechanism of Action
The mechanism of action of methyl 1-amino-3-fluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules through hydrogen bonding and van der Waals forces. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Cyclobutane Derivatives
*Calculated molecular weight based on formula.
Substituent Effects on Properties
- Fluorine vs.
- Amino vs. Hydroxyl: The amino group increases basicity and hydrogen-bonding capacity, whereas hydroxyl groups enhance solubility but reduce stability under acidic conditions .
- Ester Variations: Methyl esters (C₆H₉FNO₂) are more polar than ethyl esters (C₁₂H₂₀FNO₄), affecting membrane permeability in drug design .
Biological Activity
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate, also known as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), is a compound of significant interest in medicinal chemistry, particularly in the context of oncology and imaging applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structural composition that includes:
- Cyclobutane ring : Provides structural rigidity.
- Amino group : Imparts biological activity similar to amino acids.
- Fluorine atom : Enhances binding affinity to biological targets.
The molecular formula is CHFNO with a molecular weight of approximately 183.61 g/mol.
The biological activity of this compound is primarily attributed to its role as a radiotracer in positron emission tomography (PET). The fluorine atom enhances the compound's binding affinity to various biological targets, including amino acid transporters, which are upregulated in tumor cells .
Key Mechanisms Include :
- Amino Acid Transport : The compound is transported into cells via L-type amino acid transporters (LAT1) and alanine-serine-cysteine transporters (ASCT2), which are often overexpressed in malignant tissues .
- Tumor Localization : Studies have shown that it accumulates significantly in tumor tissues compared to normal tissues, making it useful for imaging and potentially for therapeutic applications .
Tumor Imaging
This compound has been evaluated extensively for its efficacy in tumor localization through PET imaging:
Case Studies
-
Clinical Evaluation in Gliomas :
- A study involving PET imaging with [^18F]FACBC showed high sensitivity for detecting gliomas, with significant tumor-to-brain ratios indicating effective localization .
- The compound was tested on patients with residual glioblastoma multiforme, showing a maximum uptake of 146 nCi/mL at 35 minutes post-injection, confirming its potential for real-time tumor assessment .
- Biodistribution Studies :
Q & A
(Basic) What synthetic strategies are recommended for preparing Methyl 1-amino-3-fluorocyclobutane-1-carboxylate, and what intermediates are critical?
Methodological Answer:
A multi-step synthesis is typically employed, starting with fluorinated cyclobutane precursors. Key steps include:
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutane core.
- Amino Group Introduction : Protect the amine via tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to avoid side reactions during subsequent fluorination or esterification .
- Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in polar aprotic solvents) can introduce fluorine at the 3-position.
- Esterification : Methyl ester formation via Steglich esterification or acid-catalyzed methanolysis of carboxylic acid intermediates .
Critical Intermediates : Boc-protected amino-cyclobutane carboxylic acid, 3-fluoro-cyclobutane ketone.
(Advanced) How does stereochemistry at the cyclobutane ring influence electronic properties and biological interactions?
Methodological Answer:
The cis/trans configuration of the amino and fluorine substituents affects:
- Ring Strain : Computational modeling (DFT) reveals cis-3-fluoro-1-amine derivatives exhibit higher ring strain (~25 kcal/mol) due to eclipsing interactions, altering reactivity in nucleophilic substitutions .
- Biological Activity : Stereospecific hydrogen bonding with target enzymes (e.g., proteases) can be probed via molecular docking simulations. For example, cis-configurations may enhance binding affinity to hydrophobic pockets due to spatial alignment .
Experimental Validation : Compare enantiomers using chiral HPLC and correlate with activity assays .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Exact mass analysis (e.g., TOF-MS) resolves isotopic peaks for C₇H₁₁FNO₂ (theoretical [M+H]⁺ = 176.0823) .
- IR Spectroscopy : Stretching frequencies for NH₂ (3350 cm⁻¹) and ester C=O (1720 cm⁻¹) validate functional groups .
(Advanced) What computational approaches are suitable for analyzing ring strain and fluorine’s electronic effects?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate ring strain energy and electrostatic potential maps. Fluorine’s electronegativity increases partial positive charge on adjacent carbons, enhancing electrophilic reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation tendencies.
- QSPR Models : Corrate Hammett σ constants of substituents with reaction rates in SN2 pathways .
(Advanced) How can researchers resolve contradictions in reported reactivity data for fluorinated cyclobutane derivatives?
Methodological Answer:
- Systematic Variation : Test reaction conditions (temperature, solvent, catalyst) using design of experiments (DoE). For example, optimize Buchwald-Hartwig amination yields by screening Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) .
- Isotopic Labeling : Use ¹⁸O-labeled esters to trace hydrolysis pathways and identify competing mechanisms.
- Cross-Validation : Compare kinetic data across multiple analytical methods (e.g., LC-MS vs. NMR reaction monitoring) to detect artifacts .
(Basic) What purification strategies are effective for isolating this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:2) to separate ester and amine byproducts.
- Recrystallization : Dissolve in hot ethanol and cool to −20°C to obtain high-purity crystals (>97% by HPLC) .
- Acid-Base Extraction : Partition between dichloromethane (organic) and 1M HCl (aqueous) to isolate the free amine intermediate before esterification .
(Advanced) How does fluorination at C3 impact the compound’s metabolic stability in pharmacokinetic studies?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS. Fluorine’s electron-withdrawing effect reduces oxidative metabolism at C3 .
- Deuterium Exchange : Compare half-lives of fluorinated vs. non-fluorinated analogs in deuterated buffers to quantify kinetic isotope effects.
- Computational Prediction : Use ADMET software (e.g., SwissADME) to model logP and plasma protein binding, which correlate with bioavailability .
(Basic) What safety protocols should be followed when handling this compound?
Methodological Answer:
- Risk Assessment : Refer to GHS guidelines for similar fluorinated amines (e.g., acute toxicity Category 4; skin irritation Category 2) .
- PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to volatile solvents (e.g., DCM).
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with vermiculite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
